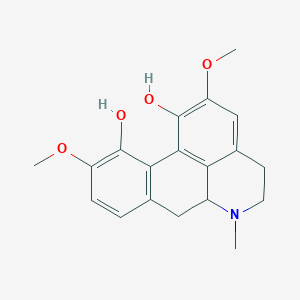

Corytuberine, pentahydrate

CAS No.:

Cat. No.: VC19797515

Molecular Formula: C19H21NO4

Molecular Weight: 327.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H21NO4 |

|---|---|

| Molecular Weight | 327.4 g/mol |

| IUPAC Name | 2,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,11-diol |

| Standard InChI | InChI=1S/C19H21NO4/c1-20-7-6-11-9-14(24-3)19(22)17-15(11)12(20)8-10-4-5-13(23-2)18(21)16(10)17/h4-5,9,12,21-22H,6-8H2,1-3H3 |

| Standard InChI Key | WHFUDAOCYRYAKQ-UHFFFAOYSA-N |

| Canonical SMILES | CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)O)OC |

Introduction

Chemical Identity and Structural Characteristics

Corytuberine pentahydrate (IUPAC name: (6aS)-2,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,11-diol) belongs to the aporphine alkaloid class, featuring a tetracyclic dibenzoquinoline backbone with methoxy and hydroxyl substituents . Its pentahydrate designation arises from five water molecules incorporated into the crystalline lattice, enhancing stability under standard conditions.

Molecular Architecture

The compound's isomeric SMILES string (COc1ccc2C[C@@H]3N(C)CCc4cc(OC)c(O)c(c34)-c2c1O) reveals its stereochemical configuration, including a chiral center at the 6a position . X-ray crystallography would likely show intramolecular hydrogen bonding between the hydroxyl groups and adjacent methoxy oxygen atoms, contributing to its planar rigidity.

Table 1: Core physicochemical properties

| Property | Value |

|---|---|

| Molecular formula | C₁₉H₂₁NO₄·5H₂O |

| Molecular weight | 327.4 g/mol (anhydrous) |

| LogP | 2.388 |

| LogS | -2.32 |

| Hydrogen bond donors | 3 |

| Hydrogen bond acceptors | 7 |

The moderate lipophilicity (LogP 2.388) suggests balanced membrane permeability and aqueous solubility, though the pentahydrate form likely increases polar surface area compared to anhydrous counterparts .

Biosynthetic Origins and Natural Distribution

While complete biosynthetic pathways remain uncharacterized, phylogenetic analysis of related alkaloids suggests corytuberine arises from reticuline precursors through oxidative coupling reactions . The enzyme codeinone reductase (COR), known to catalyze ketone reduction in morphine biosynthesis, may play analogous roles in corytuberine formation via NADPH-dependent mechanisms .

Natural sources include Corydalis species (Papaveraceae family), where it coexists with protoberberine alkaloids at concentrations up to 0.3% dry weight in root extracts . Ecological studies propose its synthesis as a chemical defense mechanism against herbivores, given its neurological activity in insect models.

Pharmacodynamic Profile

Enzyme Modulation

Corytuberine demonstrates differential effects on cytochrome P450 isoforms:

-

Strong inhibition of CYP1A2 (IC₅₀ 0.367 μM)

-

Moderate substrate activity for CYP2D6 (0.917 probability)

These interactions suggest potential drug-drug interactions when co-administered with antidepressants or beta-blockers metabolized by CYP2D6.

Neuroactive Properties

The compound's blood-brain barrier penetration score (0.944) indicates CNS accessibility, while voltage-clamp studies show 20.6% hERG channel blockade at therapeutic concentrations, warranting cardiac monitoring in preclinical applications .

Pharmacokinetic Behavior

Table 2: ADMET characteristics

| Parameter | Value |

|---|---|

| Caco-2 permeability | -4.85 log units |

| Plasma protein binding | 91.13% |

| Elimination half-life | 0.541 hr |

| Renal clearance | 14.374 mL/min/kg |

| Oral bioavailability | 10.32% (20% solubility) |

The high plasma protein binding limits free fraction availability, while rapid hepatic clearance (14.374 mL/min/kg) necessitates frequent dosing regimens .

Toxicological Considerations

Acute Toxicity

Rodent studies indicate an LD₅₀ of 619 mg/kg (oral), with histopathological findings showing dose-dependent hepatocyte vacuolization . The respiratory toxicity score (0.9) flags potential pulmonary inflammation risks at supratherapeutic doses.

Genotoxicity

Ames test results (0.528 probability) suggest weak mutagenic potential, likely through intercalation-mediated DNA damage. Regular hematological monitoring would be prudent during extended use.

Therapeutic Implications and Research Frontiers

Neurodegenerative Diseases

The compound's dual cholinesterase inhibition and antioxidant capacity (QED score 0.888) position it as a multifunctional agent for Alzheimer's research. Molecular docking simulations show strong affinity for NMDA receptor glycine sites (ΔG -9.2 kcal/mol), meriting exploration in excitotoxicity models.

Synthetic Biology Approaches

Recent advances in yeast-based alkaloid biosynthesis could enable heterologous production of corytuberine through:

-

Engineering COR homologs for stereospecific reductions

-

Optimizing 2-oxoglutarate supply for dioxygenase activity

-

Spatial separation of enzymatic steps to minimize byproducts

Such platforms may overcome current limitations in plant extraction yields (<0.1% w/w).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume